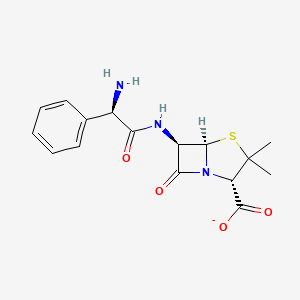
Ampicillin(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ampicillin(1-) is a penicillinate anion. It is a conjugate base of an ampicillin.
Scientific Research Applications
Ampicillin/Sulbactam Combination Therapy
Ampicillin/sulbactam is a combination used for treating severe bacterial infections. It has a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, effective in treating lower respiratory tract infections, aspiration pneumonia, gynaecological/obstetrical infections, intra-abdominal infections, paediatric infections, diabetic foot infections, and skin and soft tissue infections (Rafailidis, Ioannidou, & Falagas, 2012).Antibiotic Resistance Studies
Ampicillin is used in research to detect antibiotic resistance genes in environmental samples, such as Bla-1, Bla-SHV, and Bla-TEM genes encoding ß-lactamases that confer resistance to ampicillin. This research is crucial in understanding antibiotic resistance mechanisms (Bell et al., 2016).Agricultural Applications
In agriculture, Ampicillin-resistant Bacillus pumilus BX-4 has been studied for its disease-controlling and colonization effects in the tomato rhizosphere. This strain shows potential for bio-controlling mechanisms in crop protection (Zong-wen, 2009).Environmental Impact Studies
The degradation and environmental impact of ampicillin in water treatment processes have been studied. For instance, the effectiveness of electrochemical advanced oxidation processes (EAOPs) in degrading ampicillin and removing its antimicrobial activity from wastewater is a significant area of research (Vidal et al., 2019).Pharmacokinetics and Effects in Neonates and Infants
The pharmacokinetics and effects of ampicillin in neonates and infants have been extensively studied. These studies explore optimal dosing and the efficacy of ampicillin in treating various infections in young patients (Pacifici, 2017).Biosensing and Detection Technologies
Research on developing biosensors for detecting ampicillin in various mediums, like using titanium dioxide nanoparticle-based electrodes, has been conducted. These technologies are crucial for monitoring and controlling ampicillin levels in pharmaceutical and agricultural industries (Paraja, Gopinath, & Arshad, 2019).Drug Stability and Degradation Studies
Studies on ampicillin's stability and degradation under various conditions (like pH, UV light, heat) contribute to understanding its shelf life and efficacy in different formulations (Naveed, Mateen, & Nazeer, 2014).
properties
Product Name |
Ampicillin(1-) |
|---|---|
Molecular Formula |
C16H18N3O4S- |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/p-1/t9-,10-,11+,14-/m1/s1 |
InChI Key |
AVKUERGKIZMTKX-NJBDSQKTSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1b,6-Dihydroxy-6a-methyl-8-(prop-1-en-2-yl)hexahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-3(2h)-one](/img/structure/B1205418.png)
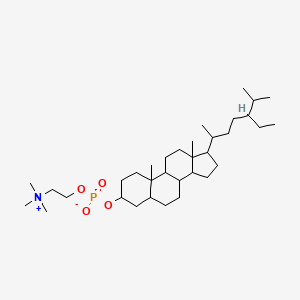
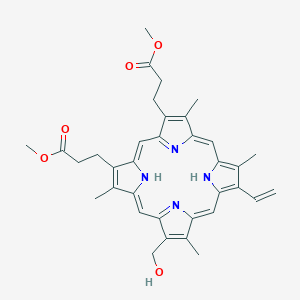
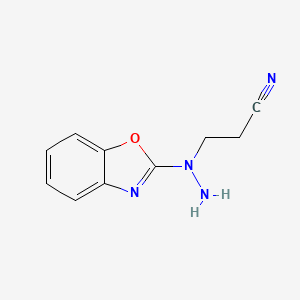

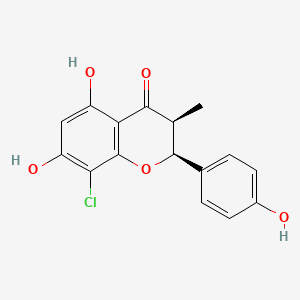
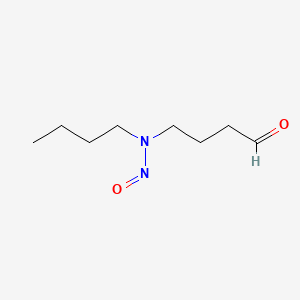
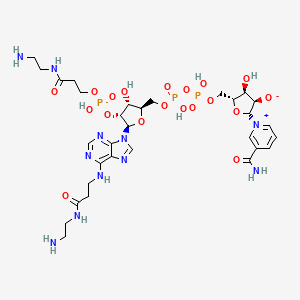
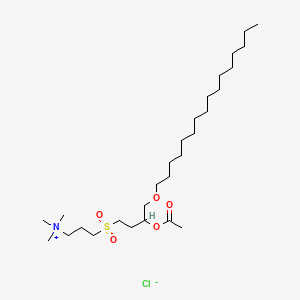
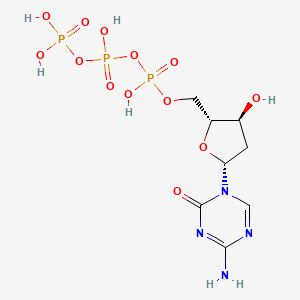
![11-Methyl-8-oxa-11-azatetracyclo[10.3.1.01,9.02,7]hexadeca-2(7),3,5-trien-6-ol](/img/structure/B1205434.png)
![3-[5-(Acetyloxy)-4,5-dihydrofuran-3-yl]-N-(2-hydroxy-5-oxocyclopent-1-en-1-yl)prop-2-enimidic acid](/img/structure/B1205438.png)

